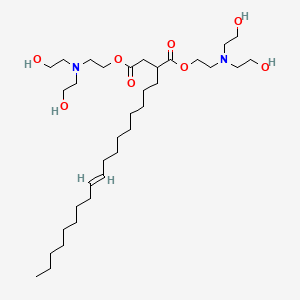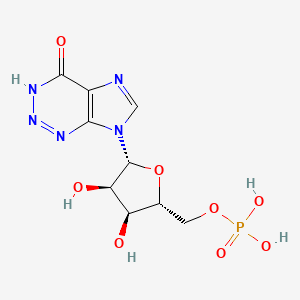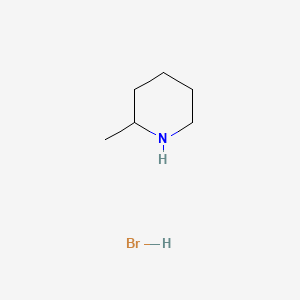
2-Methylpiperidine--hydrogen bromide (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpiperidine–hydrogen bromide (1/1) is a chemical compound that consists of a piperidine ring substituted with a methyl group at the second position and a hydrogen bromide molecule. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpiperidine–hydrogen bromide (1/1) typically involves the reaction of 2-methylpiperidine with hydrogen bromide. One common method is the direct bromination of 2-methylpiperidine using hydrogen bromide gas under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-Methylpiperidine–hydrogen bromide (1/1) often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Methylpiperidine–hydrogen bromide (1/1) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 2-methylpiperidine derivatives.
Oxidation: Oxidized products may include piperidones or other oxygenated derivatives.
Reduction: Reduced products typically include various piperidine derivatives.
Scientific Research Applications
2-Methylpiperidine–hydrogen bromide (1/1) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methylpiperidine–hydrogen bromide (1/1) involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The bromide ion may also play a role in stabilizing the compound and facilitating its interactions .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring with one nitrogen atom, widely used in pharmaceuticals.
2,6-Dimethylpiperidine: A piperidine derivative with two methyl groups, known for its use in drug synthesis.
4-Methylpiperidine: Another piperidine derivative with a methyl group at the fourth position.
Uniqueness
2-Methylpiperidine–hydrogen bromide (1/1) is unique due to its specific substitution pattern and the presence of the hydrogen bromide molecule. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
65944-51-6 |
|---|---|
Molecular Formula |
C6H14BrN |
Molecular Weight |
180.09 g/mol |
IUPAC Name |
2-methylpiperidine;hydrobromide |
InChI |
InChI=1S/C6H13N.BrH/c1-6-4-2-3-5-7-6;/h6-7H,2-5H2,1H3;1H |
InChI Key |
VKFVNDAWCWWBMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


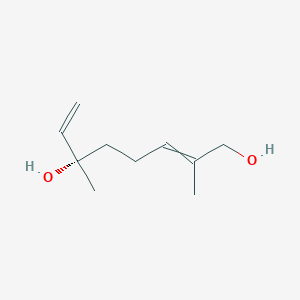
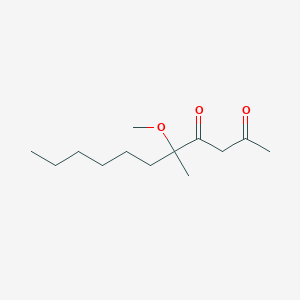
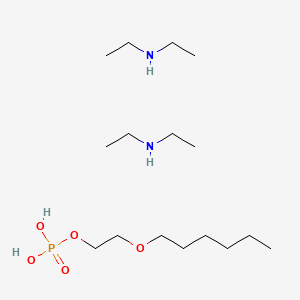
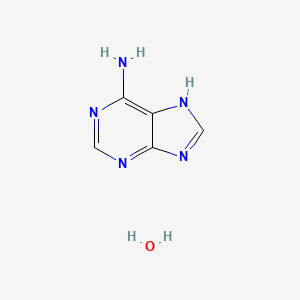
![4-{(E)-[(1,3-Benzoxazol-2-yl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14483651.png)
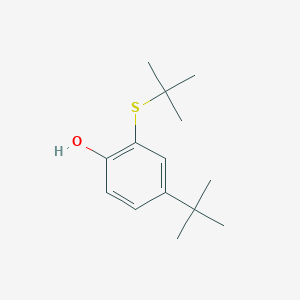
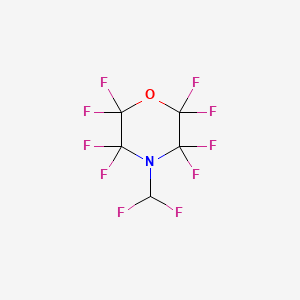
![N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide](/img/structure/B14483689.png)
![[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B14483694.png)

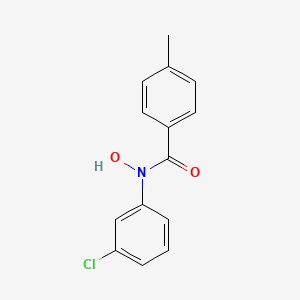
![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
